molecular formula C14H28N2O4S B1457290 Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate CAS No. 1257293-62-1

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate

Cat. No.: B1457290
CAS No.: 1257293-62-1
M. Wt: 320.45 g/mol
InChI Key: KUWBGFLOWWGJOR-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O4S and is a valuable piperazine derivative for use in organic and medicinal chemistry research . The structure features a tert-butoxycarbonyl (Boc) protecting group, a common and crucial tool for safeguarding secondary amines during multi-step synthetic sequences . The presence of the Boc group allows for selective deprotection under mild acidic conditions, providing researchers with precise control over molecular assembly . The molecule also contains a 3,3-dimethylpiperazine core and a methylsulfonylethyl side chain, which may be utilized to introduce specific steric and electronic properties, or to modulate the solubility and reactivity of the compound in developmental pathways. This reagent is primarily employed as a key synthetic intermediate and building block. Its applications include the research and development of novel pharmaceutical compounds, particularly in the construction of complex molecules with potential biological activity. The piperazine scaffold is a privileged structure in drug discovery, frequently found in compounds targeting the central nervous system, and as such, this intermediate may be used in the synthesis of candidates for these research areas . The methylsulfone group is a stable and versatile functional handle that can participate in various chemical transformations, including nucleophilic additions and as an acceptor in Michael reactions, making this compound a flexible starting point for further chemical exploration. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S/c1-13(2,3)20-12(17)15-7-8-16(14(4,5)11-15)9-10-21(6,18)19/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBGFLOWWGJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1CCS(=O)(=O)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate typically involves:

  • Starting from a suitably substituted piperazine or a precursor that can be converted into the piperazine ring.
  • Introduction of the 3,3-dimethyl substitution on the piperazine ring to create steric hindrance.
  • Attachment of the 2-methylsulfonylethyl side chain via alkylation or substitution reactions.
  • Protection of the nitrogen atom at position 1 of the piperazine ring with a tert-butyl carbamate (Boc) group to afford the final product.

The key challenge in the preparation lies in selective functionalization and maintaining the integrity of sensitive functional groups such as the sulfonyl moiety.

Specific Preparation Methods

Starting Material and Boc Protection

The common starting material is tert-butyl piperazine-1-carboxylate, which provides the protected nitrogen. This compound can be synthesized or purchased commercially. The Boc group is introduced by reaction of piperazine with di-tert-butyl dicarbonate under mild conditions, typically in dichloromethane with triethylamine as a base at 0°C to room temperature. This step ensures selective protection of one nitrogen atom.

Attachment of 2-Methylsulfonylethyl Side Chain

The 2-methylsulfonylethyl substituent is introduced by nucleophilic substitution or alkylation of the piperazine nitrogen at position 4 with a suitable electrophile bearing the methylsulfonyl group. The sulfonyl group is often introduced by oxidation of a methylthio precursor or direct use of methylsulfonyl-containing alkyl halides.

A typical route involves:

  • Reaction of the piperazine intermediate with 2-(methylsulfonyl)ethyl halide under basic conditions.
  • The reaction is usually carried out in an aprotic solvent such as dichloromethane or dimethylformamide at ambient or slightly elevated temperatures.
  • Purification by silica gel chromatography to isolate the desired product with high purity (≥98%).

This step requires careful control to avoid over-alkylation or side reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0°C to RT 70-90 Mild conditions, selective N-protection
3,3-Dimethyl Substitution Hydrogenation of pyrazine or alkylation with methyl groups 50-70 Sterically hindered intermediate
Attachment of Methylsulfonylethyl Alkylation with 2-(methylsulfonyl)ethyl halide, base, aprotic solvent 60-80 Requires control to avoid side products

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to confirm ≥98% purity.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) confirm the structure and substitution pattern.
  • Chromatography: Silica gel column chromatography with solvent systems such as hexane/ethyl acetate or petroleum ether/ethyl acetate is employed for purification.
  • Storage: The compound is stored sealed under dry conditions at 2-8°C to maintain stability.

Research Findings and Optimization Notes

  • The use of tert-butyl carbamate as a protecting group is advantageous due to its stability and ease of removal if necessary.
  • The steric hindrance from the 3,3-dimethyl groups improves selectivity in subsequent functionalization steps and enhances the compound’s pharmacological profile.
  • Oxidation of methylthio precursors to methylsulfonyl derivatives is a reliable method to introduce the sulfonyl group without compromising the piperazine ring integrity.
  • Modified Bruylants approach and hydrogenation methods provide efficient access to the sterically congested piperazine core, which is crucial for the target compound’s synthesis.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity; thus, optimization is essential for scale-up.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Remarks
Boc Protection Carbamate formation Di-tert-butyl dicarbonate, triethylamine, DCM, 0-25°C Selective N-Boc piperazine
3,3-Dimethyl Substitution Hydrogenation or alkylation Pyrazine derivatives, methylating agents Sterically hindered piperazine
Methylsulfonylethyl Attachment Alkylation with sulfonyl electrophile 2-(Methylsulfonyl)ethyl halide, base, aprotic solvent Installation of sulfonyl side chain
Purification Silica gel chromatography Hexane/ethyl acetate or petroleum ether/ethyl acetate High purity (>98%) product

Chemical Reactions Analysis

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects.

Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. A study explored the structure-activity relationship of similar compounds, suggesting that modifications at the piperazine nitrogen could enhance efficacy against depression.

Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Applications

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with alkyl halidesFormation of new alkylated products
Coupling ReactionsCoupling with aryl halidesSynthesis of aryl-piperazine derivatives

Material Science

In material science, this compound is explored for its potential use in polymers and coatings.

Case Study: Polymer Development
A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicated improved performance metrics compared to traditional polymer formulations .

Research Use

The compound is primarily recommended for research purposes only and is not intended for human or veterinary use. It is often used in laboratories for various experimental setups involving drug discovery and development .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound’s key structural features are compared below with similar tert-butyl piperazine derivatives (Table 1).

Table 1: Structural Comparison of Selected Piperazine Derivatives

Compound Name Substituents at Piperazine 4-Position Key Functional Groups Molecular Weight (g/mol) Primary Applications
Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate 2-Methylsulfonylethyl Sulfone, tert-butyl carbamate ~345 Medicinal chemistry intermediates
Tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate N,N-Dimethylsulfamoyl Sulfonamide, tert-butyl carbamate ~307 Protease inhibitor precursors
Tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate 5-Methyl-1,3,4-oxadiazole Oxadiazole heterocycle ~322 Anticancer agents
Tert-butyl 4-(methanesulfonyl)piperazine-1-carboxylate Methanesulfonyl Sulfone ~278 Reductive amination substrates
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole Imidazothiazole, amine ~438 Kinase inhibitors

Key Research Findings

Physicochemical Properties
  • Solubility : The target compound’s sulfonylethyl chain confers higher aqueous solubility (logP ~1.8) compared to the methanesulfonyl analogue (logP ~2.3) .
  • Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved by acids (e.g., TFA), enabling controlled deprotection .

Challenges and Advantages

  • Advantages of Target Compound: Versatile intermediate for introducing sulfone groups into drug candidates. Enhanced solubility compared to non-polar analogues (e.g., tert-butyl 4-arylpiperazines).
  • Limitations :
    • Steric hindrance from the 3,3-dimethyl group may restrict ring conformational flexibility.
    • Higher molecular weight (~345 g/mol) could reduce bioavailability compared to simpler derivatives (e.g., methanesulfonyl analogue, MW ~278) .

Biological Activity

Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate (CAS No. 1257293-62-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H28N2O4SC_{14}H_{28}N_{2}O_{4}S, with a molecular weight of 320.45 g/mol. The compound features a piperazine ring, which is often associated with diverse biological activities due to its ability to interact with various receptors and enzymes.

Research indicates that compounds with piperazine structures can exhibit a range of biological activities, including:

  • Receptor Modulation : Piperazines are known to modulate neurotransmitter receptors, which could influence neurological functions and behaviors.
  • Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Table 1: Summary of Biological Activities

Activity TypeFindings/ObservationsReferences
Anti-inflammatoryInhibition of cytokine release in cell culture models
CytotoxicityVarying cytotoxic effects on cancer cell lines
NeuroprotectivePotential neuroprotective effects suggested

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers found that at concentrations above 10 µM, significant reductions in cell viability were observed. This suggests a dose-dependent relationship where higher concentrations correlate with increased cytotoxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via multi-step nucleophilic substitutions or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are functionalized using alkylating agents like 2-(methylsulfonyl)ethyl halides under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12–24 hours) . Yield optimization involves controlling stoichiometry, solvent polarity (e.g., THF or DCM), and temperature gradients. Purification via silica chromatography (ethyl acetate/hexane gradients) is standard .
  • Data : Reported yields range from 60% to 88% depending on reaction scale and purification efficiency .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituents on the piperazine ring. For example, tert-butyl protons resonate at δ 1.46 ppm (singlet), while methylsulfonyl groups show signals near δ 3.0–3.5 ppm .
  • LCMS/HRMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]+^+) confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals form): Resolves stereochemistry and bond angles, validated using SHELX/ORTEP software .

Q. How should researchers handle stability and storage of this compound?

  • Guidelines : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group. Stability tests in DMSO or aqueous buffers (pH 7.4) over 72 hours are recommended .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, such as diastereomer formation?

  • Methodology : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Pd-mediated cross-couplings) . For example, tert-butyl 4-((1R,4R)-4-aminocyclohexyl)piperazine derivatives were separated using NaHB(OAc)₃ in DCM, yielding >90% enantiomeric excess .
  • Data : X-ray structures (e.g., CCDC deposition codes) validate configurations .

Q. How does this compound interact with biological targets, such as enzymes or receptors, in medicinal chemistry studies?

  • Mechanistic Insight : The methylsulfonylethyl group enhances binding to hydrophobic pockets in enzymes (e.g., HIF prolyl-hydroxylase inhibition via hydrogen bonding with active-site residues) . SAR studies show that replacing the sulfonyl group with carbonyls reduces potency by 10-fold .
  • Assays : IC₅₀ values are determined via fluorescence polarization or SPR-based binding assays .

Q. What computational modeling approaches predict the compound’s reactivity or binding modes?

  • Methods :

  • Docking (AutoDock Vina) : Models interactions with protein targets (e.g., dopamine D2 receptor) using crystal structures (PDB: 6CM4) .
  • DFT calculations : Optimize geometries and predict reaction pathways (e.g., nucleophilic attack on the piperazine ring) .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

  • Case Study : Discrepancies in enzymatic inhibition (e.g., 45% vs. 93% purity in intermediates) are addressed by rigorous HPLC purity checks (>98%) and replicating reaction conditions (e.g., solvent, catalyst batch) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate

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